2,3,5,6-tetrafluoro-4-methylaniline hydrochloride
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Overview
Description
2,3,5,6-tetrafluoro-4-methylaniline hydrochloride is a chemical compound with the molecular formula C7H6ClF4N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms and a methyl group. This compound is often used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrafluoro-4-methylaniline hydrochloride typically involves the fluorination of 4-methylaniline. One common method is the direct fluorination of 4-methylaniline using a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in a solvent like acetonitrile or dichloromethane at low temperatures to prevent over-fluorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the nitration of toluene, reduction to 4-methylaniline, and subsequent fluorination. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetrafluoro-4-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or nitroso derivatives, while reduction will produce the corresponding amine .
Scientific Research Applications
2,3,5,6-tetrafluoro-4-methylaniline hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrafluoro-4-methylaniline hydrochloride depends on its specific application. In chemical reactions, the fluorine atoms on the benzene ring can influence the reactivity and selectivity of the compound. The electron-withdrawing nature of fluorine can stabilize negative charges and enhance the nucleophilicity of the compound .
In biological systems, the fluorine atoms can increase the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The exact molecular targets and pathways involved will vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
2,3,5,6-tetrafluoro-4-methylaniline hydrochloride can be compared with other fluorinated aniline derivatives:
2,3,5,6-tetrafluoroaniline: Similar to this compound but lacks the methyl group.
2,3,5,6-tetrafluoro-4-trifluoromethylaniline: Contains a trifluoromethyl group instead of a methyl group, which can further enhance the compound’s electron-withdrawing properties and influence its chemical behavior.
2,3,5,6-tetrafluoro-4-chloroaniline: Substitutes a chlorine atom for the methyl group, which can lead to different reactivity and applications in chemical synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electron-withdrawing effects and steric hindrance, making it valuable in various chemical and biological applications .
Properties
CAS No. |
2639440-83-6 |
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Molecular Formula |
C7H6ClF4N |
Molecular Weight |
215.6 |
Purity |
95 |
Origin of Product |
United States |
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